The synthesis of JNJ-26990990 involves several key steps aimed at constructing its sulfamide structure. The compound can be synthesized through the reaction of benzo[b]thien-3-ylmethylamine with appropriate sulfamoyl chlorides or sulfonamides under controlled conditions.
JNJ-26990990 features a unique molecular structure characterized by a benzo[b]thienyl moiety linked to a sulfamide group. The structural configuration contributes to its biological activity.
The compound has been characterized using various spectroscopic methods:
JNJ-26990990 participates in several chemical reactions relevant to its pharmacological profile. Notably, it has been studied for its interactions with carbonic anhydrases, which are enzymes that catalyze the conversion of carbon dioxide and water to bicarbonate and protons.
The anticonvulsant action of JNJ-26990990 is believed to occur through multiple mechanisms:
Physical properties such as melting point, boiling point, and specific optical rotation have been documented but vary based on purity and formulation conditions .
JNJ-26990990 holds significant potential in various scientific applications:
JNJ-26990990 represents a strategic advancement in anticonvulsant therapy, designed to overcome limitations of first-generation carbonic anhydrase (CA)-inhibiting agents like topiramate and zonisamide. While topiramate and zonisamide demonstrate efficacy in reducing seizure activity and alcohol dependence, their non-selective inhibition of CA isoforms (notably CA-II and CA-VII) contributes to dose-limiting adverse effects. These include metabolic acidosis, paresthesias, and cognitive impairments such as diminished verbal fluency and working memory [1]. For example, topiramate administration correlates with a 29% incidence of low serum bicarbonate (indicating acidosis), compared to 7% for zonisamide [1]. Cognitive profiling reveals that both drugs impair neuropsychological test performance, though topiramate uniquely exacerbates self-reported "mental slowing" [1].
Table 1: Comparative Profile of First-Generation vs. Next-Generation Anticonvulsants
Parameter | Topiramate | Zonisamide | JNJ-26990990 |
---|---|---|---|
CA-II Inhibition | Strong (IC₅₀: 0.50 µM) | Moderate (IC₅₀: 35 µM) | Negligible |
Cognitive Effects | Significant mental slowing | Modest impairment | Preclinically favorable |
Therapeutic Spectrum | Seizures, migraine, alcohol dependence | Seizures, alcohol dependence | Seizures, neuropathic pain, depression |
JNJ-26990990’s development leverages structural insights from these predecessors while eliminating the sulfamate moiety responsible for CA inhibition. This mitigates off-target effects while retaining broad-spectrum anticonvulsant properties [1] [6].
The molecular design of JNJ-26990990 centers on decoupling anticonvulsant efficacy from CA inhibition. Unlike topiramate (a sulfamate-substituted fructose derivative) and zonisamide (a benzisoxazole sulfonamide), JNJ-26990990 incorporates a sulfamide group (-SO₂NH₂) linked to a benzo[b]thien-3-ylmethyl scaffold [3]. This structure avoids the zinc-binding motifs that inhibit CA isoforms by coordinating the active-site zinc ion [6]. Crucially, JNJ-26990990 exhibits >100-fold reduced affinity for CA-II (IC₅₀ >100 µM) compared to topiramate (IC₅₀ 0.50 µM) [1] [6].
Mechanistically, JNJ-26990990 maintains broad-spectrum efficacy through multimodal ion channel modulation:
This CA-independent targeting addresses a key limitation of earlier drugs—their compromised therapeutic windows due to systemic CA inhibition [3] [6].
JNJ-26990990’s mechanism supports therapeutic utility across three CNS domains:
Table 2: Multimodal Therapeutic Targeting of JNJ-26990990
Therapeutic Area | Mechanistic Basis | Preclinical Evidence |
---|---|---|
Epilepsy | Na⁺/Ca²⁺ channel blockade; K⁺ channel activation | Suppression of audiogenic, electrically- and chemically-induced seizures in rodents [2] [3] |
Neuropathic Pain | N-type Ca²⁺ channel inhibition in dorsal horn | Efficacy in inflammatory and neuropathic pain models [3] |
Depression | Modulation of monoaminergic transmission | Activity in stress-induced anhedonia paradigms [4] [9] |
The compound’s CA-sparing design may benefit patients with metabolic comorbidities or those requiring polypharmacy, where traditional CA inhibitors pose unacceptable risks [1] [6].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7